molecular formula C18H19Cl3N2O B11947477 2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide

2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide

Cat. No.: B11947477
M. Wt: 385.7 g/mol
InChI Key: YXPVWTFKXWIEIU-UHFFFAOYSA-N
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Description

2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C18H19Cl3N2O. This compound is known for its unique chemical structure, which includes a phenyl group, a trichloroethyl group, and a dimethylphenylamino group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide typically involves the reaction of 2,5-dimethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with phenylacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenyl and dimethylphenylamino groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide is unique due to the presence of the 2,5-dimethylphenylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and useful in specialized applications.

Properties

Molecular Formula

C18H19Cl3N2O

Molecular Weight

385.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]acetamide

InChI

InChI=1S/C18H19Cl3N2O/c1-12-8-9-13(2)15(10-12)22-17(18(19,20)21)23-16(24)11-14-6-4-3-5-7-14/h3-10,17,22H,11H2,1-2H3,(H,23,24)

InChI Key

YXPVWTFKXWIEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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